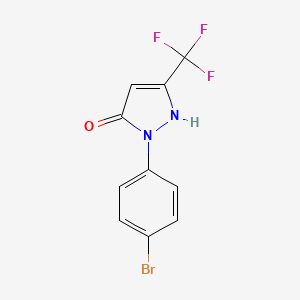
5-bromo-8-methoxy-2H-chromene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-8-methoxy-2H-chromene-3-carboxylic acid is a brominated derivative of chromene, a class of organic compounds known for their diverse biological activities. This compound features a bromine atom at the 5-position and a methoxy group at the 8-position on the chromene ring, which significantly influences its chemical properties and biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2H-chromene-3-carboxylic acid as the core structure.
Bromination: Bromination of the chromene core is achieved using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures to selectively introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial-scale production involves optimizing these reactions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the synthesis process.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, resulting in different derivatives.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Hydrogenated Derivatives: Resulting from the reduction of the bromine atom.
Substituted Chromenes: Resulting from nucleophilic substitution reactions.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors involved in cellular processes, leading to its biological activities.
相似化合物的比较
8-Bromo-5-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with an additional keto group.
5-Bromo-2H-chromene-3-carboxylic acid: Lacks the methoxy group at the 8-position.
8-Methoxy-2H-chromene-3-carboxylic acid: Lacks the bromine atom at the 5-position.
Uniqueness: The presence of both bromine and methoxy groups on the chromene ring makes 5-bromo-8-methoxy-2H-chromene-3-carboxylic acid unique, influencing its reactivity and biological activity compared to similar compounds.
属性
分子式 |
C11H9BrO4 |
|---|---|
分子量 |
285.09 g/mol |
IUPAC 名称 |
5-bromo-8-methoxy-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H9BrO4/c1-15-9-3-2-8(12)7-4-6(11(13)14)5-16-10(7)9/h2-4H,5H2,1H3,(H,13,14) |
InChI 键 |
ZJWZBJFFMUIKQE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C=C1)Br)C=C(CO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B15365484.png)
![3,5-Dibromo-2-[(3-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B15365486.png)
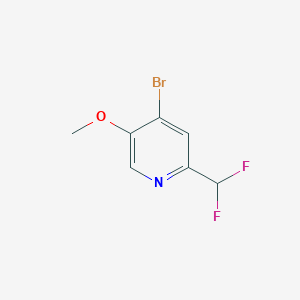
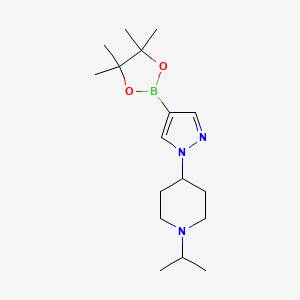
![Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15365505.png)


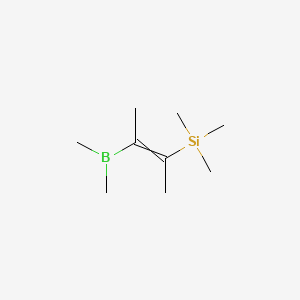
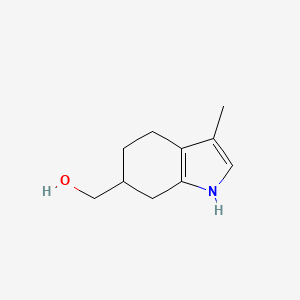
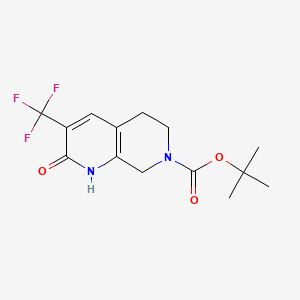

![2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid](/img/structure/B15365554.png)
![3-Iodo-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365557.png)
